molecular formula C24H20N2O2 B11533896 Benzene, 1,4-bis(4-acetylphenyliminomethyl)-

Benzene, 1,4-bis(4-acetylphenyliminomethyl)-

Cat. No.: B11533896
M. Wt: 368.4 g/mol
InChI Key: USHFYDUSLVAZJE-UHFFFAOYSA-N
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Description

This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (-C=N-)

Preparation Methods

The synthesis of 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation reaction between an aldehyde and a primary amine. In this case, the compound can be synthesized by reacting 4-acetylbenzaldehyde with 4-aminobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid or hydrochloric acid to facilitate the formation of the imine bond .

Chemical Reactions Analysis

1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can disrupt various biological processes, leading to antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 1-{4-[(E)-({4-[(E)-[(4-ACETYLPHENYL)IMINO]METHYL]PHENYL}METHYLIDENE)AMINO]PHENYL}ETHAN-1-ONE include other Schiff bases with different substituents on the aromatic rings. These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, Schiff bases derived from salicylaldehyde or benzaldehyde may have varying degrees of antimicrobial or anticancer activities .

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-[[4-[(4-acetylphenyl)iminomethyl]phenyl]methylideneamino]phenyl]ethanone

InChI

InChI=1S/C24H20N2O2/c1-17(27)21-7-11-23(12-8-21)25-15-19-3-5-20(6-4-19)16-26-24-13-9-22(10-14-24)18(2)28/h3-16H,1-2H3

InChI Key

USHFYDUSLVAZJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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